molecular formula C5H6BrN3O B2717674 4-bromo-1H-pyrrole-2-carbohydrazide CAS No. 259792-69-3

4-bromo-1H-pyrrole-2-carbohydrazide

Cat. No.: B2717674
CAS No.: 259792-69-3
M. Wt: 204.027
InChI Key: MGSVOZQGPJLRND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-bromo-1H-pyrrole-2-carbohydrazide are not widely documented, the general approach involves large-scale bromination and subsequent carbohydrazide formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

4-bromo-1H-pyrrole-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrrole-2-carboxylic acid
  • 4-bromo-1H-pyrrole-2-carboxamide
  • 4-bromo-1H-pyrrole-2-carboxaldehyde

Uniqueness

4-bromo-1H-pyrrole-2-carbohydrazide is unique due to the presence of both a bromine atom and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various applications .

Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSVOZQGPJLRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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